N-(2-ethoxyphenyl)furan-2-carboxamide
Description
N-(2-Ethoxyphenyl)furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide core linked to a 2-ethoxyphenyl group via an amide bond. This structural motif places it within a broader class of carboxamide derivatives, which are widely studied for their pharmacological and material science applications. The ethoxy group (-OCH₂CH₃) at the ortho position of the phenyl ring introduces steric and electronic effects that influence the compound’s reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C13H13NO3 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C13H13NO3/c1-2-16-11-7-4-3-6-10(11)14-13(15)12-8-5-9-17-12/h3-9H,2H2,1H3,(H,14,15) |
InChI Key |
YZTYAZQJDFXJEW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=CO2 |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(4-Bromophenyl)Furan-2-Carboxamide
- Synthesis : Synthesized via coupling of furan-2-carbonyl chloride and 4-bromoaniline in dichloromethane (DCM) with triethylamine, achieving 94% yield .
- Applications : Serves as a precursor for synthesizing aryl/heteroaryl derivatives via cross-coupling, with yields influenced by boronic acid substituents (electron-donating groups favor higher yields) .
N-(3-Methoxyphenyl)Furan-2-Carboxamide
- Structure : Features a methoxy (-OCH₃) group at the meta position.
N-(2-Ethoxyphenyl)Thiophene-2-Carboxamide
- Structure : Replaces the furan ring with a thiophene, introducing sulfur instead of oxygen.
- Key Differences : Thiophene’s higher aromaticity and sulfur’s polarizability may enhance π-π stacking interactions or alter metabolic stability compared to furan-based analogues .
Analogues with Modified Heterocyclic Cores
N-(1,3,4-Thiadiazol-2-yl)Furan-2-Carboxamide (Compounds 92 and 93)
- Structure : Incorporates a thiadiazole ring linked to the furan carboxamide.
- Biological Activity : Demonstrates potent VEGFR-2 inhibition (IC₅₀ = 7.4–7.6 nM), attributed to optimal binding orientations in docking studies. The thiadiazole group enhances hydrogen bonding and hydrophobic interactions with the kinase domain .
- Comparison : The ethoxyphenyl group in the target compound may offer better lipophilicity than the thiadiazole derivatives, influencing membrane permeability.
N-(5-Phenyl-1,3,4-Oxadiazol-2-yl)Furan-2-Carboxamide
- Synthesis : Derived from hydrazinylcarbonyl intermediates under reflux conditions.
Derivatives with Extended Functional Groups
(E)-N-(2-(4-Methoxystyryl)Phenyl)Furan-2-Carboxamide
- Structure : Includes a styryl group (CH=CH-) conjugated to a methoxyphenyl ring.
- Biological Activity : Exhibits chemopreventive activity in HCT116 colon cancer cells, likely due to the styryl group’s ability to intercalate into DNA or modulate signaling pathways like Wnt/β-catenin .
- Comparison : The ethoxyphenyl group in the target compound may lack the planar rigidity of the styryl moiety, reducing DNA interaction but improving solubility.
N-[4-(Diethylamino)Phenyl]-5-(3-Chlorophenyl)Furan-2-Carboxamide
- Structure: Combines a 5-(3-chlorophenyl) substitution on the furan ring with a diethylamino group on the phenyl ring.
- Key Features: The diethylamino group enhances basicity and solubility, while the chloro substituent may improve halogen bonding in target proteins .
Pharmacologically Active Analogues
ML18829 (SARS-CoV 3CLpro Inhibitor)
- Structure: N-(4-(tert-butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide.
- The tert-butyl groups enhance hydrophobic interactions but may limit bioavailability due to high molecular weight .
5-Nitro-N-(4-(N-(2-(Trifluoromethyl)Phenyl)Sulfamoyl)Phenyl)Furan-2-Carboxamide (6b)
- Activity: Exhibits potent antibacterial activity, attributed to the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, which are strong electron-withdrawing moieties enhancing membrane penetration .
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